(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one is a chiral compound with significant implications in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with a bromine atom and an amino group, making it a versatile intermediate for various chemical reactions. Its unique structure allows it to interact with biological systems, which is of interest for pharmaceutical applications.
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one belongs to the class of amino ketones, specifically featuring a chiral center. It is classified as a secondary amine due to the presence of the amino group attached to the piperidine ring.
The synthesis of (S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one typically involves several key steps:
The synthetic routes can vary based on desired yields and purity levels. Industrial methods may employ continuous flow reactors to enhance efficiency and scalability.
The molecular formula of (S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one is , with a molecular weight of approximately 263.17 g/mol. The compound features a stereocenter, contributing to its chirality.
Property | Value |
---|---|
Molecular Formula | C10H19BrN2O |
Molecular Weight | 263.17 g/mol |
IUPAC Name | (2S)-2-amino-1-[(4-bromopiperidin-1-yl)]propan-1-one |
InChI | InChI=1S/C10H19BrN2O/c1-7(2)9(12)10(14)13-5-3-4-8(11)6-13/h7-9H,3-6,12H2,1-2H3/t8-,9-/m0/s1 |
InChI Key | UQQMYYLHCJXMSV-IUCAKERBSA-N |
Isomeric SMILES | CC(C)C@@HN |
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one can undergo various chemical transformations:
Common reagents and conditions for these reactions include:
The mechanism of action for (S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one involves its interaction with biological targets such as receptors or enzymes. The presence of the amino group allows it to act as a ligand, potentially influencing various biochemical pathways.
Research indicates that compounds with similar structures exhibit activity on neurotransmitter receptors, which could suggest potential therapeutic applications in treating neurological disorders .
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one is typically characterized by:
Key chemical properties include:
These properties are essential for understanding its behavior in various chemical environments and applications.
(S)-2-Amino-1-(4-bromo-piperidin-1-yl)-propan-1-one has several scientific uses:
This compound's versatility makes it an important subject of study within both academic and industrial chemistry contexts.
CAS No.: 2873-38-3
CAS No.:
CAS No.: 637004-63-8
CAS No.:
CAS No.: 491589-22-1
CAS No.: 88048-09-3